![molecular formula C6H9N3O2S2 B2469285 Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate CAS No. 897288-48-1](/img/structure/B2469285.png)
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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Overview
Description
“Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-member heterocyclic moiety . This compound is related to other 1,3,4-thiadiazole derivatives, which have been the subject of considerable interest for designing new antitumor agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” is likely to be similar to other 1,3,4-thiadiazole derivatives. For instance, a compound with a 1,3,4-thiadiazole ring connected by a –S–CH2–CH2–S– bridge to a 4-methyl coumarin has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” are not available in the retrieved data, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have been shown to exhibit significant antimicrobial activity . For instance, chitosan was modified with different thiadiazole derivatives, including 1,3,4-thiadiazole, and exhibited high growth inhibition percentages of different phytopathogenic fungi .
Antifungal Activity
Molecular docking studies suggest that new compounds related to this scaffold may have the ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
Anticancer Activity
1,3,4-thiadiazole derivatives have been tested for their cytotoxic effects on various cancer cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Antidiabetic Activity
Thiadiazole derivatives have been found to exhibit antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.
Antihypertensive Activity
Compounds containing the thiadiazole scaffold, such as acetazolamide and butazolamide, have been found to produce diverse biological actions, including antihypertensive activity .
Anti-inflammatory Activity
Thiadiazole derivatives have also been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Future Directions
properties
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-3(4(10)11-2)12-6-9-8-5(7)13-6/h3H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMWAYQZUBLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate | |
CAS RN |
897288-48-1 |
Source
|
Record name | methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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